An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Cyclobutanone
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanone, a four-membered cyclic ketone, represents a fundamental scaffold in organic chemistry and is a key structural motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique conformational properties significantly influence its reactivity and molecular recognition capabilities. A precise understanding of its three-dimensional structure, including bond lengths, bond angles, and ring conformation, is paramount for accurate molecular modeling, structure-based drug design, and the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the molecular geometry of cyclobutanone, drawing upon key experimental and computational studies.
Molecular Geometry and Conformation
The molecular structure of cyclobutanone is characterized by a non-planar, or "puckered," four-membered ring. This puckering is a consequence of the molecule relieving torsional strain that would be present in a planar conformation. The equilibrium geometry is of C(_s) symmetry. The puckering motion is governed by a double-minimum potential energy function, with a barrier to the planar conformation.
Bond Lengths
The bond lengths in cyclobutanone have been determined with high precision through microwave spectroscopy and corroborated by computational methods. The key bond distances are summarized in the table below. Of note are the C-C bond lengths within the strained four-membered ring, which differ from those in acyclic alkanes.
Bond Angles
The internal bond angles of the cyclobutanone ring deviate significantly from the ideal sp
3
tetrahedral angle of 109.5°, a direct consequence of the ring strain. The C-C-C angles are compressed, while the angle at the carbonyl carbon is wider.
Dihedral Angle of Puckering
A critical parameter defining the non-planar structure of cyclobutanone is the ring-puckering dihedral angle. This angle describes the fold in the ring. Computational studies have provided a clear value for this angle, which is essential for accurately representing the 3D structure of the molecule.
Quantitative Structural Data
The following tables summarize the key structural parameters of cyclobutanone, compiled from experimental and computational studies.
| Parameter | Value (Å) | Method | Reference |
| r(C=O) | 1.180 (Assumed) | Microwave Spectroscopy | [1] |
| r(C1-C2) | 1.527 ± 0.003 | Microwave Spectroscopy | [1] |
| r(C2-C3) | 1.556 ± 0.001 | Microwave Spectroscopy | [1] |
| r(C-H(\alpha)) (axial) | 1.093 | Computational (Cyclobutane) | [2] |
| r(C-H(\beta)) (equatorial) | 1.091 | Computational (Cyclobutane) | [2] |
| Table 1: Bond Lengths of Cyclobutanone. Note: C-H bond lengths are from a high-level computational study on cyclobutane (B1203170) and are considered a close approximation for cyclobutanone. |
| Parameter | Value (°) | Method | Reference |
| ∠C2-C1-C2' | 93.1 ± 0.3 | Microwave Spectroscopy | [1] |
| ∠C1-C2-C3 | 88.0 ± 0.3 | Microwave Spectroscopy | [1] |
| ∠C2-C3-C2' | 90.9 ± 0.2 | Microwave Spectroscopy | [1] |
| ∠H(\alpha)-C-H(\beta) | 109.15 | Computational (Cyclobutane) | [2] |
| Ring Puckering Angle (θ) | 19.8 | Computational | [3] |
| Table 2: Bond Angles and Dihedral Angle of Cyclobutanone. Note: H-C-H angle is from a high-level computational study on cyclobutane. |
Experimental Protocols
The determination of the precise molecular geometry of cyclobutanone has been achieved through sophisticated experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction.
Microwave Spectroscopy
The seminal work by Scharpen and Laurie provided the first detailed structural parameters of the cyclobutanone ring.[1]
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Methodology: A conventional microwave spectrometer employing 100-kHz square-wave Stark modulation was used to observe the rotational spectra of cyclobutanone and its
C isotopologues. To enhance sensitivity for observing higher energy vibrational states and isotopologues in natural abundance, phase-stabilized klystrons were utilized.13 -
Sample Conditions: The sample cell was cooled with dry ice for most of the measurements, resulting in an apparent vapor pressure of a few microns.[1] At this temperature, pressure broadening was minimized, allowing for high-resolution spectra.
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Data Analysis: The rotational constants (A, B, and C) were determined from the frequencies of the assigned rotational transitions. By analyzing the spectra of the parent molecule and its three single-substituted
C species, a precise substitution structure for the carbon skeleton was calculated. The dipole moment was determined from the Stark effect on the rotational transitions.13
Gas-Phase Electron Diffraction
More recent studies, particularly those involving ultrafast electron diffraction, have provided further insights into the structure of cyclobutanone, primarily in the context of photochemical dynamics. However, these experiments also provide information about the ground-state structure.
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Methodology: In a typical gas-phase electron diffraction experiment, a molecular beam of cyclobutanone is crossed with a high-energy electron beam. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances in the molecule.
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Data Analysis: The diffraction pattern is analyzed to generate a radial distribution function, from which the bond lengths, bond angles, and torsional angles can be derived. These experiments provide a thermally averaged structure.
Logical Relationships and Structural Representation
The puckered nature of the cyclobutanone ring is a central feature of its molecular geometry. The relationship between the planar and puckered conformations can be visualized as a double-well potential energy surface.
Figure 1: A diagram illustrating the potential energy relationship between the puckered (equilibrium) and planar (transition state) conformations of the cyclobutanone ring.
The puckered geometry of cyclobutanone can be represented with the following structural diagram, which highlights the key bond angles and the out-of-plane nature of the ring.
Figure 2: A schematic representation of the cyclobutanone heavy-atom skeleton with key experimentally determined bond angles and the computationally determined puckering angle.
Conclusion
The molecular geometry of cyclobutanone is well-defined by a puckered four-membered ring with C(_s) symmetry. The bond lengths and angles are significantly influenced by ring strain, deviating from standard values for acyclic molecules. The quantitative data presented in this guide, derived from a combination of microwave spectroscopy and computational studies, provide a robust foundation for researchers in molecular modeling, medicinal chemistry, and materials science. A thorough understanding of this fundamental structure is essential for predicting the molecule's interactions and reactivity in complex chemical and biological systems.
References
[1] Scharpen, L. H., & Laurie, V. W. (1968). Microwave Spectrum, Ring-Puckering Potential Function, Ring Structure, and Dipole Moment of Cyclobutanone. The Journal of Chemical Physics, 49(5), 221–227. [2] Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [3] The optimized Cs and C2v ground-state structures of cyclobutanone with the atom numbering used throughout this paper. The angle shown on the Cs structure is the ring-puckering angle calculated at the CCSD/6-311++G** level of theory. ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

